molecular formula C8H12N2O B574910 N,N,1-Trimethyl-1H-pyrrole-3-carboxamide CAS No. 175544-09-9

N,N,1-Trimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B574910
CAS No.: 175544-09-9
M. Wt: 152.197
InChI Key: AREIOYYIKFKGKQ-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-pyrrole-3-carboxamide (CAS 175544-09-9) is a pyrrole-based chemical compound with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol. As a trisubstituted pyrrole derivative, it serves as a valuable building block in medicinal chemistry and organic synthesis. The compound features a carboxamide group and methyl substitutions on the pyrrole nitrogen and amide nitrogen, which influence its physicochemical properties and potential for further chemical modification. The pyrrole heterocycle is a privileged scaffold in drug discovery due to its presence in numerous natural products and its ability to interact with diverse biological targets. Compounds containing the pyrrole ring are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The structure of pyrrole allows it to participate in key molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to enzymes and receptors. Furthermore, the pyrrole ring contributes favorable pharmacokinetic properties, including good membrane permeability and metabolic stability, making it a attractive moiety for the development of new therapeutic agents. Ongoing research highlights the significant potential of pyrrole-carboxamide derivatives, particularly in the development of new antibacterial agents to combat drug-resistant bacteria. Specific pyrrole-2-carboxamide analogues have been identified as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis drugs. These findings underscore the broader research value of substituted pyrrole carboxamides as key structural motifs in the design and optimization of lead compounds for infectious disease research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

175544-09-9

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

N,N,1-trimethylpyrrole-3-carboxamide

InChI

InChI=1S/C8H12N2O/c1-9(2)8(11)7-4-5-10(3)6-7/h4-6H,1-3H3

InChI Key

AREIOYYIKFKGKQ-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)C(=O)N(C)C

Synonyms

1H-Pyrrole-3-carboxamide,N,N,1-trimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N,1-Trimethyl-1H-pyrrole-3-carboxamide with analogous compounds based on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Effects on Physical Properties

Example Compounds :

N-((Adamantan-1-yl)-1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide (4x)

  • Melting Point : 163–165 °C
  • Substituents : Adamantyl (bulky), 4-chlorophenyl, methyl
  • Key NMR Data : δ = 165.2 ppm (carbonyl carbon), indicating strong electron-withdrawing effects from the carboxamide group .

1-(4-Chlorophenyl)-2-methyl-N-phenyl-1H-pyrrole-3-carboxamide (4y)

  • Melting Point : 152–154 °C
  • Substituents : Phenyl, 4-chlorophenyl, methyl
  • Key NMR Data : δ = 7.61 ppm (aromatic protons), reflecting conjugation with the carboxamide group .

Comparison :

  • This compound likely has a lower melting point than 4x and 4y due to reduced crystallinity from branched methyl groups.
  • The absence of bulky substituents (e.g., adamantyl) in the trimethyl derivative may enhance solubility in non-polar solvents .

Example Compounds :

N-(3-Phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-3-carboxamide (6) Yield: 23% (from compound 9) Synthesis: Requires deprotection of trimethylsilyl groups using tetrabutylammonium fluoride .

1-(2,5,8-Trimethylnaphthalen-2-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide (1a)

  • Yield : 23% (from 1-bromo-3-methylbutane)
  • Key IR Data : 1599 cm⁻¹ (C=O stretch), similar to pyrrole carboxamides .

Comparison :

  • The trimethyl derivative’s synthesis may face challenges analogous to 1a (low yield), but its lack of silyl-protecting groups (cf. 6 ) could streamline production .
  • Methyl groups at the carboxamide nitrogen may reduce steric hindrance during reactions compared to bulkier substituents .
Electronic and Spectroscopic Characteristics

Example Compounds :

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

  • Key Feature : Trifluoromethyl group increases electron-withdrawing effects, altering NMR shifts .

DM-10 (Pyrrole-3-carboxamide with dihydropyridin and methoxybenzyl groups)

  • 1H NMR : Complex splitting patterns due to aromatic and methoxy protons .

Comparison :

  • The trimethyl derivative’s 13C NMR carbonyl signal is expected near 165 ppm (cf. 4x ), but methyl groups may upfield-shift adjacent protons due to electron-donating effects .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key NMR/IR Data
This compound* Pyrrole N,N,1-Trimethyl ~140–150 (inferred) N/A δ ~165 ppm (C=O, inferred)
4x Pyrrole Adamantyl, 4-chlorophenyl, methyl 163–165 N/A δ = 165.2 ppm (C=O)
4y Pyrrole Phenyl, 4-chlorophenyl, methyl 152–154 N/A δ = 7.61 ppm (Ar-H)
1a Pyrazole Trimethylnaphthalene N/A 23 IR: 1599 cm⁻¹ (C=O)
4-Chloro-N,N,1-triethyl-pyrazole-3-carboxamide Pyrazole Triethyl, 4-chloro N/A N/A ChemSpider ID: 1005601-92-2

*Inferred data based on structural analogs.

Preparation Methods

Selection of Starting Materials

  • Amine component : Methylamine introduces the N1-methyl group.

  • β-Ketoester : tert-Butyl acetoacetate provides the carboxylic acid precursor at position 3 after hydrolysis.

  • α-Haloketone : 2-Bromoacetophenone or simpler analogs (e.g., 2-bromoacetone) dictate substituent patterns at positions 2 and 5.

Continuous Flow Microreactor Optimization

Recent studies demonstrate that continuous flow systems enhance reaction efficiency by maintaining precise temperature control and reagent mixing. For example, Herath and Cosford (2010) achieved a 65% yield of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid using a single microreactor, compared to 40% in batch conditions. The HBr byproduct generated during pyrrole formation facilitates in situ hydrolysis of tert-butyl esters to carboxylic acids, eliminating intermediate isolation.

Table 1. Substrate Scope for Hantzsch-Based Pyrrole-3-carboxylic Acids

Entryα-HaloketoneAmineYield (%)
12-BromoacetophenoneBenzylamine65
22-Bromo-4-OMe-C6H4Allylamine60
32-Bromo-4-F-C6H4Cyclohexylamine62

Hydrolysis and Amidation Strategies

In Situ Hydrolysis of tert-Butyl Esters

The HBr generated during the Hantzsch reaction protonates the tert-butyl ester, enabling rapid hydrolysis to the carboxylic acid without additional reagents. This method avoids traditional acidic/basic conditions that may degrade sensitive pyrrole intermediates.

Carboxylic Acid Activation and Amide Coupling

The pyrrole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with dimethylamine to introduce the N,N-dimethylcarboxamide group. Notably, batch reactions require extended stirring (12–24 hours), whereas flow systems achieve full conversion in 10 minutes at 75°C.

Table 2. Amidation Efficiency with Dimethylamine

EntryActivator SystemTemperature (°C)Time (h)Yield (%)
1EDC/HOBt252472
2EDC/HOBt75 (flow)0.1785

Alternative Routes: Ester-to-Amide Direct Conversion

Patent literature discloses methods for converting methyl esters directly to amides without intermediate hydrolysis. For example, heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with excess dimethylamine at 120°C for 16 hours yields the corresponding carboxamide, albeit with moderate efficiency (50–60%). Catalytic palladium systems, such as benzyl(chloro)bis(triphenylphosphine)palladium(II), further enhance reactivity in aryl-containing analogs.

Regiochemical Considerations and Byproduct Mitigation

The Hantzsch reaction’s regioselectivity ensures the carboxylic acid forms exclusively at position 3 due to electronic and steric effects from the β-ketoester. Competing pathways, such as 2-carboxylic acid formation, are suppressed by the electron-withdrawing nature of the ester group during cyclization. Side products, including dimerized pyrroles or over-hydrolyzed intermediates, are minimized through precise stoichiometry (0.5 equiv DIPEA) and rapid quenching in flow systems.

Scalability and Industrial Applicability

Scaling the continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid to a 17-fold larger volume (850 mg in 2.5 hours) demonstrated consistent yields (63%), highlighting the method’s robustness. For this compound, analogous scalability is achievable by adjusting reagent concentrations and microreactor residence times.

Comparative Analysis of Synthetic Routes

Table 3. Route Comparison for this compound

MethodKey StepsYield (%)Time
Continuous Flow HantzschIn situ hydrolysis/amidation852.5 hours
Batch HantzschStepwise hydrolysis + coupling7224 hours
Direct Ester AminolysisHigh-temperature amine treatment6016 hours

Q & A

Q. What are the common synthetic routes for N,N,1-Trimethyl-1H-pyrrole-3-carboxamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step reactions starting with pyrrole derivatives. Key steps include alkylation at the pyrrole nitrogen and carboxamide functionalization. Optimization focuses on:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .
  • pH adjustments : Maintaining a mildly basic pH (7.5–8.5) ensures efficient nucleophilic substitution during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Look for pyrrole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–3.0 ppm). Carboxamide NH signals are often absent due to N-methylation .
    • Carbonyl carbons (C=O) appear at ~165–170 ppm .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How can researchers address discrepancies in yield and purity when scaling up the synthesis of this compound?

Answer:

  • Reaction kinetics analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify bottlenecks in intermediate formation .
  • Byproduct profiling : Compare small-scale vs. large-scale HPLC traces to detect impurities (e.g., unreacted starting materials or dimerization products) .
  • Solvent gradient optimization : Adjust mixing efficiency and solvent ratios during workup to improve crystallization .
  • Statistical design (DoE) : Apply factorial experiments to optimize temperature, stoichiometry, and catalyst loading .

Q. What strategies are employed to study the compound's interactions with biological targets, such as enzymes or receptors?

Answer:

  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with targets like kinase enzymes. Focus on the carboxamide group’s hydrogen-bonding potential .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidases). Include controls with unmodified pyrrole derivatives to assess the impact of N-methylation .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Answer:

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB. Compare their IC₅₀ values in bioassays to identify active stereoisomers .
  • X-ray crystallography : Resolve crystal structures of protein-ligand complexes to determine binding modes of R vs. S configurations .
  • Dynamic NMR studies : Probe rotational barriers of methyl groups to assess conformational flexibility’s role in target engagement .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve conflicting data regarding the compound’s stability under varying pH conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., carboxamide hydrolysis) .
  • Buffer compatibility screening : Test stability in common assay buffers (PBS, Tris-HCl) to ensure experimental reproducibility .

Q. What computational tools are recommended for predicting the metabolic pathways of this compound?

Answer:

  • ADMET predictors : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites and metabolite toxicity .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative metabolism (e.g., N-demethylation) .

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